[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone
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Overview
Description
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused indolizinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone typically involves multi-step organic reactions. The process begins with the preparation of the indolizinone core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substituents can be introduced at different positions on the indolizinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Indolizinone Derivatives: Compounds with similar indolizinone core structures but different substituents.
Hydroxyindoles: Compounds with hydroxyl groups attached to indole rings.
Tetrahydroindolones: Compounds with tetrahydroindole structures and various functional groups.
Uniqueness
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is unique due to its specific arrangement of hydroxyl groups and the fused indolizinone ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO4 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2 |
InChI Key |
PUDMEYQMTTXNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Origin of Product |
United States |
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